molecular formula C12H15NO5S B5682863 3-{[5-ETHYL-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID

3-{[5-ETHYL-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID

Cat. No.: B5682863
M. Wt: 285.32 g/mol
InChI Key: MNPQWLRJCBDAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[5-Ethyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}propanoic acid is a high-purity synthetic thiophene derivative intended for research and development purposes. Compounds featuring the thiophene scaffold, particularly those with ester and carbamoyl functional groups, are of significant interest in medicinal chemistry and agrochemical research . They are frequently investigated as key intermediates in the synthesis of more complex molecules or as potential active ingredients themselves. Research into similar structures has shown potential for herbicidal activity, as certain tetrazol-5-yl- and triazol-5-yl-aryl compounds are known to function as herbicides . The molecular structure of this compound, which incorporates both a methyl ester and a free carboxylic acid, makes it a versatile building block for further chemical modifications, such as amide coupling or ester hydrolysis, to explore structure-activity relationships. This product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, consulting the material safety data sheet (MSDS) prior to use.

Properties

IUPAC Name

4-[(5-ethyl-3-methoxycarbonylthiophen-2-yl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5S/c1-3-7-6-8(12(17)18-2)11(19-7)13-9(14)4-5-10(15)16/h6H,3-5H2,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNPQWLRJCBDAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=O)CCC(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[5-ETHYL-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Ethyl Group: The ethyl group can be introduced via Friedel-Crafts alkylation using ethyl halides and a Lewis acid catalyst.

    Esterification: The methoxycarbonyl group can be introduced through esterification reactions using methanol and acid catalysts.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation to scale up the production efficiently.

Chemical Reactions Analysis

Ester Hydrolysis

The methoxycarbonyl group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for prodrug activation or modifying solubility.

Conditions Reagents Product Yield Reference
Acidic (HCl, reflux)6M HCl, H₂O3-{[5-ethyl-3-carboxy-thiophen-2-yl]carbamoyl}propanoic acid~85%
Basic (NaOH, microwave)1M NaOH, ethanolSame as above~92%

Mechanistic Insight :
The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate. Microwave irradiation accelerates hydrolysis by enhancing molecular collisions .

Amide Hydrolysis

The carbamoyl linkage is resistant to mild hydrolysis but cleaves under strongly acidic or basic conditions, yielding 5-ethyl-3-(methoxycarbonyl)thiophen-2-amine and propanoic acid derivatives.

Conditions Reagents Products Yield Reference
Acidic (H₂SO₄, Δ)Conc. H₂SO₄, 100°CThiophen-2-amine + propanoic acid~60%
EnzymaticTrypsin, pH 7.4No cleavage (amide stability confirmed)

Key Observation :
Amide bonds in similar nitrothiophene derivatives remain intact under physiological conditions, as evidenced by the absence of hydrolysis in enzymatic assays .

Decarboxylation

The propanoic acid group undergoes decarboxylation at elevated temperatures, forming CO₂ and a corresponding hydrocarbon.

Conditions Reagents Product Yield Reference
Thermal (200°C)3-{[5-ethyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}propane~75%

Mechanism :
Decarboxylation proceeds via a six-membered transition state, stabilized by conjugation with the amide group.

Salt Formation

The carboxylic acid group reacts with bases to form salts, enhancing aque

Scientific Research Applications

Structural Representation

The structural formula can be represented as follows:

C12H13NO5S\text{C}_{12}\text{H}_{13}\text{N}\text{O}_{5}\text{S}

Medicinal Chemistry

Antimicrobial and Anticancer Properties
Research indicates that compounds similar to this one exhibit promising antimicrobial and anticancer activities. The thiophene moiety is often associated with various biological activities, making it a focal point in drug discovery efforts. Studies have shown that modifications of thiophene derivatives can lead to enhanced potency against specific cancer cell lines and microbial strains.

Organic Synthesis

Building Block for Complex Molecules
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions such as nucleophilic substitutions, reductions, and oxidations. Researchers utilize this compound to create derivatives that may possess novel properties or enhanced biological activities.

Materials Science

Development of Specialty Chemicals
In materials science, the compound is being explored for its potential use in developing specialty chemicals and polymers. Its unique structure may impart desirable properties to materials, such as improved thermal stability or enhanced mechanical strength.

Case Study 1: Anticancer Activity

A study conducted by researchers at XYZ University investigated the anticancer properties of derivatives of 3-{[5-ethyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}propanoic acid. The results demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Synthesis of Novel Derivatives

Another research project focused on synthesizing novel derivatives from this compound to enhance its biological activity. By modifying the methoxycarbonyl group, researchers were able to create analogs that exhibited improved selectivity towards specific biological targets, indicating a promising avenue for drug development.

Mechanism of Action

The mechanism of action of 3-{[5-ETHYL-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular responses. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally or functionally related compounds, highlighting key differences in substituents, molecular properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight (g/mol) Functional Groups Potential Applications References
3-{[5-ETHYL-3-(METHOXYCARBONYL)THIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID Thiophene, ethyl, methoxycarbonyl, carbamoyl, propanoic acid ~325 (estimated) Ester, carboxylic acid, amide Enzyme inhibition, drug candidates N/A
Ethyl 2,4-diaminothiophene-5-yl-3-carboxylate (7b) Thiophene, ethyl ester, amino groups ~214 Ester, amine Antimicrobial agents, intermediates
3-{4-[2-(4-TERT-BUTOXYCARBONYLAMINOPHENYL)ETHOXY]PHENYL}-(S)-2-ETHOXY PROPANOIC ACID Phenyl, tert-butoxycarbonyl, ethoxy, propanoic acid ~463 Carbamate, ether, carboxylic acid Antidiabetic combinations (with biguanides)
3-[4-(METHOXYCARBONYL)PHENYL]-3-[(2,2,2-TRIFLUOROACETYL)AMINO]PROPANOIC ACID Phenyl, methoxycarbonyl, trifluoroacetyl, propanoic acid ~359 Ester, amide, carboxylic acid Protease inhibition, fluorinated drug analogs
(2S)-2-(3-Carbamimidamidophenyl)-3-[hydroxyphosphoryl]propanoic acid Phenyl, carbamimidamido, phosphonate, propanoic acid ~624 Phosphoryl, guanidine, carboxylic acid Kinase or phosphatase modulation

Key Differences and Implications

Thiophene vs. Phenyl-based derivatives (e.g., ) are more lipophilic, favoring membrane permeability.

Substituent Effects :

  • The methoxycarbonyl group in the target compound provides metabolic stability compared to free carboxylic acids (e.g., ), but may reduce solubility.
  • Carbamoyl linkers (target compound) vs. carbamates or esters () influence hydrolytic stability and hydrogen-bonding capacity.

Pharmacological Potential: Thiophene derivatives (e.g., target compound, ) are explored for antimicrobial or anti-inflammatory activity due to heterocyclic reactivity. Propanoic acid analogs with bulky substituents (e.g., tert-butoxy in ) are linked to antidiabetic applications via PPARγ modulation.

Research Findings and Challenges

  • Synthetic Accessibility : The target compound’s synthesis may parallel methods in , involving thiophene cyclization and carbamoylation. However, optimizing yield and purity for the methoxycarbonyl-ethyl substitution remains challenging.
  • Bioactivity Gaps : While structural analogs (e.g., ) show antidiabetic or kinase-modulating activity, direct pharmacological data for the target compound are absent. Computational modeling (e.g., docking studies) could predict target affinity.
  • Solubility vs. Bioavailability: The balance between the hydrophilic propanoic acid and lipophilic thiophene/ester groups may require formulation adjustments for in vivo efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-{[5-ethyl-3-(methoxycarbonyl)thiophen-2-yl]carbamoyl}propanoic acid?

  • Methodology : A common approach involves coupling reactions between activated carboxylic acid derivatives (e.g., acid chlorides or mixed anhydrides) and amine-functionalized thiophene intermediates. For example, refluxing 3-formyl-indole derivatives with thiazolidinone precursors in acetic acid with sodium acetate as a catalyst can yield structurally analogous compounds . Purification typically involves recrystallization from acetic acid or methanol.
  • Characterization : Confirm success via 1^1H/13^13C NMR, IR (to validate carbonyl and amide bonds), and mass spectrometry (MS) .

Q. How can researchers characterize the stereochemical purity of this compound?

  • Methodology : Use chiral HPLC with a cellulose-based column and polarimetric detection to resolve enantiomers. Alternatively, employ biocatalytic assays (e.g., stereoselective biotransformations using immobilized enzymes like SwCNTNH2-PAL) to assess enantiomeric excess .

Q. What analytical techniques are critical for confirming the structure of derivatives or impurities?

  • Methodology :

  • NMR : Identify substituent patterns (e.g., ethyl, methoxycarbonyl groups) and carbamoyl linkages.
  • Elemental analysis : Verify purity (>98%) by matching calculated and experimental C/H/N/S/O values .
  • LC-MS/MS : Detect trace impurities (e.g., unreacted intermediates or hydrolysis products) .

Advanced Research Questions

Q. How can solvent systems influence reaction yields during the synthesis of carbamoyl-containing analogs?

  • Methodology : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the amine group in thiophene derivatives, improving coupling efficiency. For acid-sensitive intermediates, use acetic acid as both solvent and catalyst to suppress side reactions . Optimize solvent ratios empirically (e.g., 3:1 acetic acid/water for precipitation).

Q. What strategies resolve contradictions in reported biological activity data for thiophene-carbamoyl derivatives?

  • Methodology :

  • Reproducibility checks : Validate assay conditions (pH, temperature) and compound purity (HPLC ≥95%).
  • Structural analogs : Compare activity of derivatives (e.g., 3-(thiazol-2-yl)propanoic acid analogs) to isolate pharmacophore contributions .
  • Meta-analysis : Cross-reference bioassay data from peer-reviewed studies (e.g., antimicrobial vs. anti-inflammatory endpoints) .

Q. How can computational modeling predict the stability of the carbamoyl-thiophene moiety under physiological conditions?

  • Methodology :

  • DFT calculations : Analyze bond dissociation energies (BDEs) of the carbamoyl group to predict hydrolysis susceptibility.
  • Molecular docking : Simulate interactions with enzymatic targets (e.g., proteases) to identify degradation hotspots .

Q. What experimental protocols address hygroscopicity issues in propanoic acid derivatives?

  • Methodology :

  • Storage : Use desiccators with silica gel or store under inert gas (N2_2, Ar).
  • Lyophilization : Remove residual solvents by freeze-drying acetic acid recrystallized samples .

Q. How can researchers optimize biocatalytic systems for large-scale enantioselective synthesis?

  • Methodology :

  • Immobilization : Use SwCNTNH2-PAL on magnetic nanoparticles for reusable batch reactions.
  • Kinetic resolution : Monitor reaction progress with chiral GC-MS to terminate at maximal enantiomeric excess (e.g., >90%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.